

Application Note: Chromatographic Separation of Nefopam and Nefopam-d3 N-Oxide

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Compound of Interest

Compound Name: Nefopam-d3 N-Oxide

Cat. No.: B15142939

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Abstract

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of Nefopam and its deuterated N-oxide metabolite, **Nefopam-d3 N-Oxide**. The protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. The described method utilizes reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), a common and effective technique for the analysis of these compounds in biological matrices. [1][2][3][4] This document provides a comprehensive experimental protocol, data presentation in tabular format, and visual diagrams to illustrate the workflow and metabolic pathway.

Introduction

Nefopam is a centrally-acting, non-opioid analgesic used for the relief of moderate to severe pain.[5] Understanding its metabolic fate is crucial for drug development and clinical monitoring. The primary route of metabolism for Nefopam is hepatic, involving N-demethylation and other oxidative pathways.[6][7][8][9] Nefopam N-oxide is a potential metabolite, and the use of a deuterated internal standard, such as **Nefopam-d3 N-Oxide**, is essential for accurate quantification in complex biological samples. This application note presents a validated method for the effective separation of Nefopam from its deuterated N-oxide analog.

Experimental Instrumentation and Reagents

- Chromatography System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is recommended.[1]
- Solvents: Acetonitrile (ACN) and water (both HPLC or LC-MS grade), with formic acid (0.1%).[2][3]
- Chemicals: Nefopam hydrochloride reference standard, **Nefopam-d3 N-Oxide** (as internal standard), and all other necessary reagents of analytical grade.

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation. The conditions provided below are a starting point and may require optimization based on the specific instrumentation and column used.

Parameter	Condition
Column	C18 Reverse-Phase (150 x 4.6 mm, 5 µm)[1]
Mobile Phase A	0.1% Formic Acid in Water[2][3]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[2][3]
Gradient	0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-7 min: 90-10% B, 7-10 min: 10% B
Flow Rate	0.3 mL/min[2][3]
Column Temperature	30 °C
Injection Volume	10 µL
Run Time	10 minutes

Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization mode (+ESI) with Multiple Reaction Monitoring (MRM) for sensitive and selective detection.

Parameter	Nefopam	Nefopam-d3 N-Oxide
Ionization Mode	Positive ESI	Positive ESI
Precursor Ion (m/z)	254.2	273.2
Product Ion (m/z)	183.1	186.1
Dwell Time	100 ms	100 ms
Collision Energy	Optimized for specific instrument	Optimized for specific instrument
Capillary Voltage	3.5 kV	3.5 kV
Source Temperature	150 °C	150 °C
Desolvation Temperature	350 °C	350 °C

Protocol

Standard Solution Preparation

- **Stock Solutions (1 mg/mL):** Accurately weigh and dissolve Nefopam HCl and **Nefopam-d3 N-Oxide** in methanol to prepare individual stock solutions.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the Nefopam stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
- **Internal Standard Working Solution:** Prepare a working solution of **Nefopam-d3 N-Oxide** at a concentration of 100 ng/mL in the same diluent.

Sample Preparation (Plasma)

- **Spiking:** To 100 μ L of blank plasma, add 10 μ L of the appropriate Nefopam working standard solution and 10 μ L of the internal standard working solution.
- **Protein Precipitation:** Add 300 μ L of ice-cold acetonitrile to the plasma sample.
- **Vortexing:** Vortex the mixture for 1 minute to precipitate proteins.
- **Centrifugation:** Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new microcentrifuge tube.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
- **Reconstitution:** Reconstitute the dried residue in 100 μ L of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).
- **Injection:** Inject 10 μ L of the reconstituted sample into the LC-MS/MS system.

Data and Results

The described method provides excellent separation and quantification of Nefopam and **Nefopam-d3 N-Oxide**. The following table summarizes the expected quantitative data.

Analyte	Retention Time (min)	Linearity (ng/mL)	r ²	LLOQ (ng/mL)
Nefopam	~ 4.2	1 - 1000	> 0.995	1
Nefopam-d3 N-Oxide	~ 3.8	-	-	-

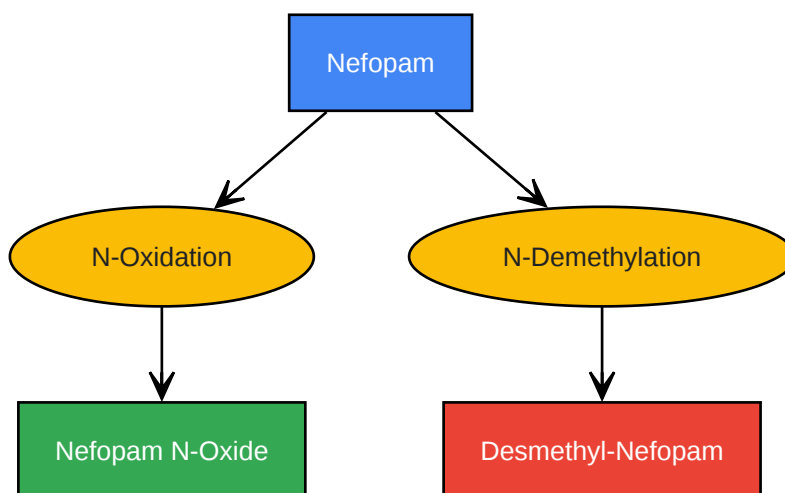
Note: Retention times are approximate and may vary depending on the specific column and system.

Visualizations



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Caption: Experimental workflow for the analysis of Nefopam.



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Caption: Simplified metabolic pathway of Nefopam.

Conclusion

The method described in this application note provides a reliable and sensitive approach for the chromatographic separation and quantification of Nefopam and its deuterated N-oxide metabolite. The protocol is suitable for use in various research and clinical settings for the analysis of these compounds in biological matrices. The provided experimental details, data tables, and diagrams offer a comprehensive guide for the successful implementation of this analytical method.

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